
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyrannosyl benzenthiosulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyrannosyl benzenthiosulfonate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a glucopyranosyl moiety and a benzenthiosulfonate group. It is often used in chemical synthesis and analytical chemistry due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyrannosyl benzenthiosulfonate typically involves the acetylation of beta-D-glucopyranose followed by the introduction of the benzenthiosulfonate group. The acetylation process is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to prevent decomposition .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation reactors where beta-D-glucopyranose is treated with acetic anhydride. The benzenthiosulfonate group is then introduced through a sulfonation reaction using benzenesulfonyl chloride in the presence of a base such as triethylamine .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyrannosyl benzenthiosulfonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the benzenthiosulfonate group to a thiol group.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted glucopyranosyl derivatives.
Applications De Recherche Scientifique
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyrannosyl benzenthiosulfonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyrannosyl benzenthiosulfonate involves its interaction with various molecular targets. The glucopyranosyl moiety can interact with carbohydrate-binding proteins, while the benzenthiosulfonate group can undergo redox reactions. These interactions can modulate biological pathways and influence cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate: Similar in structure but contains an isothiocyanate group instead of a benzenthiosulfonate group.
2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide: Contains a bromide group and is used in different types of chemical reactions.
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl thiourea: Contains a thiourea group and is studied for its anticancer properties.
Uniqueness
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyrannosyl benzenthiosulfonate is unique due to its combination of a glucopyranosyl moiety and a benzenthiosulfonate group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C20H24O11S2 |
|---|---|
Poids moléculaire |
504.5 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(benzenesulfonylsulfanyl)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C20H24O11S2/c1-11(21)27-10-16-17(28-12(2)22)18(29-13(3)23)19(30-14(4)24)20(31-16)32-33(25,26)15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17-,18+,19-,20+/m1/s1 |
Clé InChI |
REDJMNMIQSVTEY-OBKDMQGPSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SS(=O)(=O)C2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)SS(=O)(=O)C2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


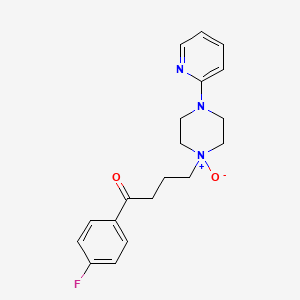

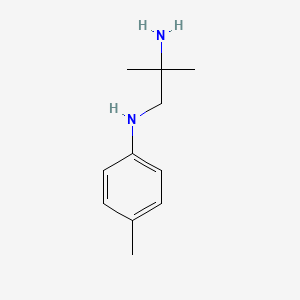
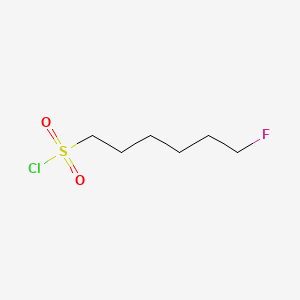


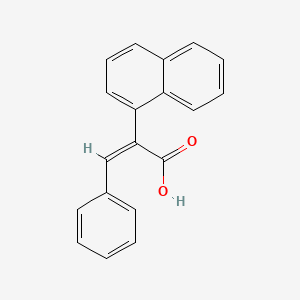

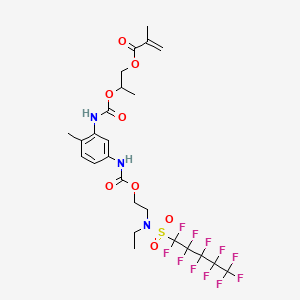
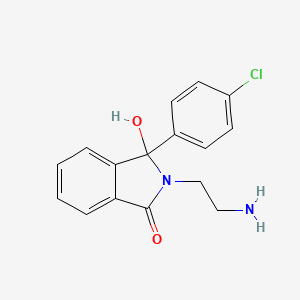
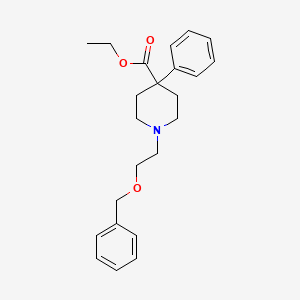
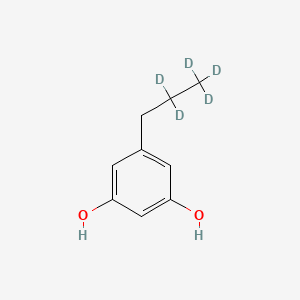
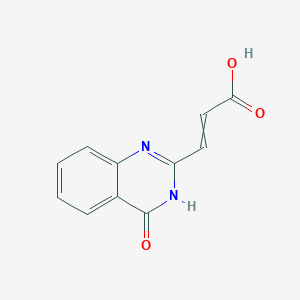
![5-[(Z)-(5-Chloro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B15289387.png)
